
L-Alanyl-L-alanyl-L-alanylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-alanyl-L-alanylglycylglycine is a peptide composed of three alanine residues followed by two glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-alanylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing specific amino acid residues, such as methionine or cysteine, if present.
Substitution: Introducing different functional groups into the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for introducing new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acids with altered functional groups.
Scientific Research Applications
L-Alanyl-L-alanyl-L-alanylglycylglycine has several applications in scientific research:
Biochemistry: Studying peptide structure and function.
Pharmaceuticals: Developing peptide-based drugs or drug delivery systems.
Material Science: Creating peptide-based materials with specific properties.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycylglycine depends on its specific application. In a biological context, peptides can interact with receptors or enzymes, influencing various biochemical pathways. The specific molecular targets and pathways involved would depend on the peptide’s structure and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-alanyl-L-alanine: A tripeptide with similar structural properties.
Glycylglycylglycine: A tripeptide composed entirely of glycine residues.
L-Alanylglycylglycine: A tripeptide with a similar sequence but fewer alanine residues.
Uniqueness
L-Alanyl-L-alanyl-L-alanylglycylglycine is unique due to its specific sequence of three alanine residues followed by two glycine residues. This sequence can confer specific structural and functional properties that differ from other peptides with different sequences.
Properties
CAS No. |
918309-88-3 |
|---|---|
Molecular Formula |
C13H23N5O6 |
Molecular Weight |
345.35 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H23N5O6/c1-6(14)11(22)17-8(3)13(24)18-7(2)12(23)16-4-9(19)15-5-10(20)21/h6-8H,4-5,14H2,1-3H3,(H,15,19)(H,16,23)(H,17,22)(H,18,24)(H,20,21)/t6-,7-,8-/m0/s1 |
InChI Key |
FGZVMHYQRQZOBC-FXQIFTODSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

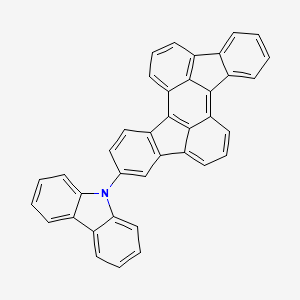
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
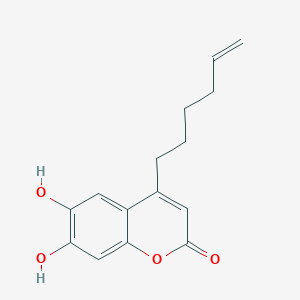
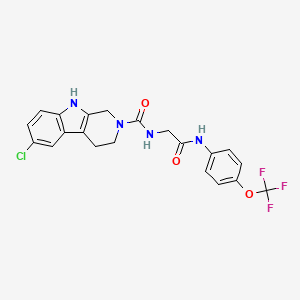
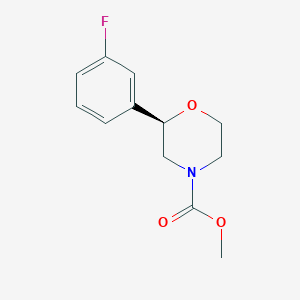
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
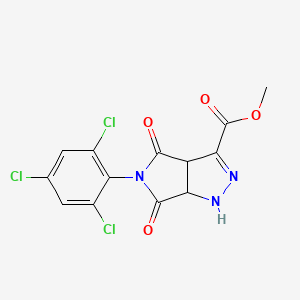
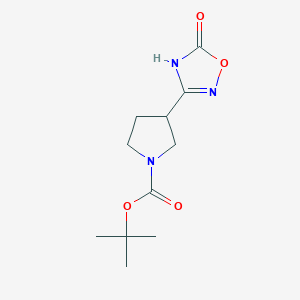
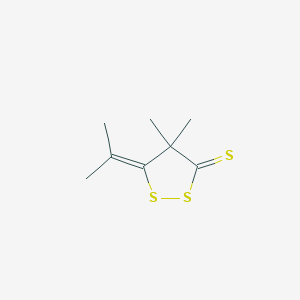

![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)
